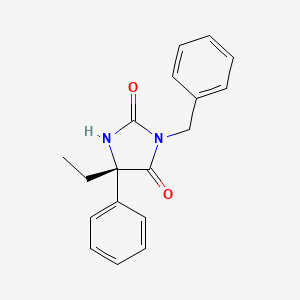

(S)-(+)-N-3-Benzylnirvanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDHUHMXXALFX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654527 | |

| Record name | (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790676-40-3 | |

| Record name | (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-N-3-Benzylnirvanol synthesis and enantiomeric resolution

An In-depth Technical Guide on the Synthesis and Enantiomeric Resolution of (S)-(+)-N-3-Benzylnirvanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (+)-N-3-Benzylnirvanol or by its systematic name (5S)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1][2][3][4][5] The stereochemistry of this molecule is critical, with the (S)-enantiomer being significantly more potent than its (R)-antipode.[1][2] As such, the ability to synthesize and resolve this compound into its enantiomerically pure forms is of great interest for researchers in drug metabolism, drug-drug interaction studies, and as a tool compound in drug discovery. This guide provides a comprehensive overview of the synthetic and resolution methodologies for this compound, including detailed experimental protocols and data presentation.

Synthesis of Racemic (±)-N-3-Benzylnirvanol

The synthesis of racemic N-3-Benzylnirvanol is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-ethyl-5-phenylhydantoin (Nirvanol), via a Bucherer-Bergs reaction. The second step is the N-benzylation of the hydantoin ring at the N-3 position.

Step 1: Synthesis of 5-Ethyl-5-phenylhydantoin (Nirvanol)

The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.

Experimental Protocol:

A detailed protocol for the synthesis of 5-ethyl-5-phenyl-hydantoin from propiophenone has been described.[6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (26.8 g, 0.2 mol), ammonium carbonate (80 g, 0.8 mol), and potassium cyanide (28 g, 0.4 mol).

-

Add a solvent mixture of 300 ml of ethanol and 300 ml of water.

-

Heat the mixture to reflux with constant stirring for 8 hours.

-

After the reaction is complete, cool the solution in an ice-salt bath to precipitate the product.

-

Filter the resulting solid and wash it with cold water.

-

Dry the product to obtain 5-ethyl-5-phenyl-hydantoin.

| Parameter | Value | Reference |

| Starting Material | Propiophenone | [6] |

| Yield | 66% | [6] |

| Melting Point | 202°C | [6] |

Step 2: N-Benzylation of 5-Ethyl-5-phenylhydantoin

The benzylation of the Nirvanol precursor at the N-3 position yields the desired racemic product. This is a standard N-alkylation reaction.

Experimental Protocol:

While a specific protocol for N-3-Benzylnirvanol is not detailed in the provided search results, a general procedure for N-alkylation of hydantoins can be outlined as follows:

-

Dissolve 5-ethyl-5-phenylhydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the N-3 position of the hydantoin ring.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield racemic (±)-N-3-Benzylnirvanol.

Synthesis Workflow

References

- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. | Semantic Scholar [semanticscholar.org]

- 4. (+)-N-3-Benzylnirvanol = 98 HPLC, powder 790676-40-3 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. prepchem.com [prepchem.com]

In Vitro Evaluation of (S)-(+)-N-3-Benzylnirvanol: A Technical Guide on Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. This document details the experimental protocols used to characterize its inhibitory activity and presents the corresponding quantitative data on its potency and selectivity.

Introduction

This compound is a valuable research tool for in vitro studies of drug metabolism.[1][2][3][4][5] It serves as a selective chemical inhibitor to probe the contribution of CYP2C19 to the metabolism of new chemical entities.[1][2][3][4][5] Understanding the potency and selectivity of such inhibitors is crucial for accurate reaction phenotyping and for predicting potential drug-drug interactions.[6][7][8] This guide summarizes the key in vitro data for this compound and provides detailed methodologies for its evaluation.

Potency and Selectivity Data

The inhibitory potency of this compound against CYP2C19 and its selectivity over other major human CYP450 isoforms have been determined in various in vitro systems, including human liver microsomes and recombinant CYP enzymes. The key parameters for assessing potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: In Vitro Potency of this compound against Human CYP2C19

| System | Substrate | Potency Metric | Value (µM) | Reference |

| Recombinant CYP2C19 | (S)-Mephenytoin | Ki | 0.25 | [3] |

| Human Liver Microsomes | (S)-Mephenytoin 4'-hydroxylation | Ki | 0.21 - 0.28 | [3] |

| Human Liver Microsomes | (S)-Mephenytoin 4'-hydroxylation | IC50 | 0.414 | [9] |

| Recombinant CYP2C19 | IC50 | 0.161 | [9] |

Table 2: In Vitro Selectivity of this compound against Other Human CYP450 Isoforms

| CYP Isoform | Substrate | Potency Metric | Value (µM) | Reference |

| CYP1A2 | Phenacetin O-deethylation | IC50 | >100 | |

| CYP2A6 | Coumarin 7-hydroxylation | IC50 | >100 | |

| CYP2B6 | Bupropion hydroxylation | IC50 | 62 | |

| CYP2C8 | Amodiaquine N-deethylation | IC50 | 34 | |

| CYP2C9 | Diclofenac 4'-hydroxylation | IC50 | 19 | |

| CYP2D6 | Dextromethorphan O-demethylation | IC50 | >100 | |

| CYP3A4 | Midazolam 1'-hydroxylation | IC50 | 89 |

Note: The data presented are compiled from various sources and experimental conditions may differ.

Experimental Protocols

The following sections describe the detailed methodologies for the in vitro evaluation of this compound's inhibitory effects on CYP450 enzymes.

CYP450 Inhibition Assay using Human Liver Microsomes

This assay determines the concentration-dependent inhibition of specific CYP450 enzyme activities by this compound in a preparation of human liver microsomes, which contain a mixture of drug-metabolizing enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

CYP-isoform specific substrates (e.g., (S)-Mephenytoin for CYP2C19)[10]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, CYP-specific substrates, and internal standard in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, phosphate buffer, and a series of concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Add the CYP-specific substrate to the incubation mixture to start the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also contains the internal standard. This step precipitates the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or plate for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic function) to calculate the IC50 value.

Visualizations

Experimental Workflow for CYP450 Inhibition Assay

Caption: Workflow for determining the IC50 of a CYP450 inhibitor.

Role of CYP2C19 in Drug Metabolism and Inhibition

Caption: Inhibition of CYP2C19-mediated drug metabolism.

Conclusion

The data and protocols presented in this technical guide demonstrate that this compound is a potent and highly selective in vitro inhibitor of CYP2C19. Its well-characterized inhibitory profile makes it an essential tool for drug metabolism and pharmacokinetic studies, particularly for elucidating the role of CYP2C19 in the biotransformation of investigational drugs. The provided experimental workflow offers a robust framework for the in vitro assessment of potential CYP inhibitors.

References

- 1. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-N-3-Benzylnirvanol discovery and development history

An In-depth Technical Guide on (S)-(+)-N-3-Benzylnirvanol: Discovery, Development, and Application as a Selective CYP2C19 Inhibitor

Introduction

This compound, a derivative of the hydantoin class of compounds, has been identified not as an anticonvulsant, but as a potent and highly selective in vitro inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Hydantoin derivatives have historically been explored for their anticonvulsant properties, with phenytoin being a prominent example.[3][4] However, the development of this compound has taken a different trajectory, establishing it as a critical chemical tool for researchers in drug metabolism and pharmacokinetics. Its significance lies in its ability to selectively inhibit CYP2C19, an enzyme known for its polymorphic nature and role in the metabolism of numerous clinically important drugs.[5] This guide provides a comprehensive overview of the discovery, development, and experimental application of this compound as a selective CYP2C19 inhibitor.

Discovery and Development History

In 2002, a study focused on synthesizing N-3-benzyl derivatives of nirvanol and phenobarbital led to the identification of (+)-N-3-benzyl-nirvanol as a highly potent and competitive inhibitor of recombinant CYP2C19.[1][6] The synthesis involved the chromatographic resolution of the (+)- and (-)-enantiomers.[1][2] Subsequent studies confirmed its high selectivity for CYP2C19 over other major human liver P450 isoforms, solidifying its utility as a reliable in vitro tool.[7][8] Further research has continued to validate its use as a positive control inhibitor in CYP inhibition screening assays.[7]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against various cytochrome P450 isoforms has been quantitatively characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values reported in the literature.

| CYP Isoform | Test System | Substrate | Inhibition Parameter | Value (nM) | Reference |

| CYP2C19 | Recombinant CYP2C19 | (S)-Mephenytoin 4'-hydroxylase | Ki | 250 | [1][2] |

| CYP2C19 | Human Liver Preparations | (S)-Mephenytoin 4'-hydroxylase | Ki | 210 - 280 | [1][2] |

| CYP2C19 | Human Liver Microsomes | (S)-Mephenytoin 4'-hydroxylation | IC50 | 414 | [7] |

| CYP2C19 | Recombinant CYP2C19 | (S)-Mephenytoin 4'-hydroxylation | IC50 | 161 | [7] |

| CYP2B6 | Not Specified | Not Specified | IC50 | 58,000 | [8][9] |

| CYP1A2 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

| CYP2A6 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

| CYP2C8 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

| CYP2C9 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

| CYP2D6 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

| CYP2E1 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

| CYP3A4 | cDNA-expressed P450 | Not Specified | % Inhibition at 1 µM | < 16% | [1][2] |

Experimental Protocols

Synthesis of N-3-Benzyl Derivatives of Nirvanol

While the precise, step-by-step synthesis protocol for this compound is proprietary to the original researchers and manufacturers, the general approach can be inferred from the literature on hydantoin derivatives and related compounds. The synthesis of N-benzyl-3-pyrrolidinone, for instance, involves steps like addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation.[10] For N-3-benzyl derivatives of nirvanol, a key step is the benzylation of the nirvanol scaffold, followed by chiral separation to isolate the desired (S)-(+)-enantiomer.

General Steps:

-

Starting Material: Nirvanol (5-ethyl-5-phenylhydantoin).

-

Benzylation: Reaction of nirvanol with a benzylating agent (e.g., benzyl bromide) in the presence of a suitable base to introduce the benzyl group at the N-3 position of the hydantoin ring.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

-

Chiral Resolution: The racemic mixture of (S)-(+)- and (R)-(-)-N-3-benzylnirvanol is resolved into its individual enantiomers using chiral chromatography (e.g., chiral HPLC).

-

Structure Verification: The final product's identity and purity are confirmed using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro Cytochrome P450 Inhibition Assay

The determination of the inhibitory potency (Ki and IC50) of this compound against CYP2C19 and other P450 isoforms is typically performed using in vitro assays with human liver microsomes or recombinant P450 enzymes.

Materials:

-

Human liver microsomes (pooled) or recombinant human CYP enzymes (e.g., CYP2C19).

-

NADPH-regenerating system.

-

Specific probe substrates for each CYP isoform (e.g., (S)-mephenytoin for CYP2C19).

-

This compound as the inhibitor.

-

Buffer solution (e.g., potassium phosphate buffer).

-

Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification.

Protocol for IC50 Determination:

-

Incubation Preparation: A series of incubation mixtures are prepared containing human liver microsomes or recombinant enzyme, the NADPH-regenerating system, and varying concentrations of this compound in a buffer solution.

-

Pre-incubation: The mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the specific probe substrate.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: The samples are processed (e.g., centrifugation) to remove proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

-

Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value is calculated by fitting the data to a suitable inhibition model.

Visualizations

Synthesis and Resolution Workflow

Caption: General synthesis and chiral resolution workflow for this compound.

CYP Inhibition Experimental Workflow

Caption: Experimental workflow for determining CYP inhibition using this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of (S)-(+)-N-3-Benzylnirvanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of (S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry by detailing the expected spectroscopic characteristics and the methodologies for their acquisition and interpretation. While specific experimental spectra for this compound are not publicly available, this guide compiles expected data based on the analysis of structurally related compounds and general principles of spectroscopic analysis for hydantoin derivatives.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₈N₂O₂, has a molecular weight of 294.35 g/mol .[4] It is the (S)-enantiomer of N-3-benzyl-5-ethyl-5-phenylhydantoin. The key structural features include a hydantoin ring, a chiral center at the C-5 position, and an N-benzyl group at the N-3 position.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These values are predicted based on the known spectroscopic behavior of 5,5-disubstituted hydantoins and N-benzylated compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅ at C-5) | 7.20 - 7.40 | m | 5H |

| Aromatic (C₆H₅ of Benzyl) | 7.10 - 7.30 | m | 5H |

| N-H | ~8.0 | s (broad) | 1H |

| CH₂ (Benzyl) | ~4.6 | s | 2H |

| CH₂ (Ethyl) | 1.8 - 2.0 | q | 2H |

| CH₃ (Ethyl) | 0.8 - 1.0 | t | 3H |

Solvent: CDCl₃ or DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C-2) | ~155 |

| C=O (C-4) | ~175 |

| Quaternary (C-5) | ~65 |

| Aromatic | 125 - 140 |

| CH₂ (Benzyl) | ~45 |

| CH₂ (Ethyl) | ~30 |

| CH₃ (Ethyl) | ~8 |

Solvent: CDCl₃ or DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Hydantoin) | 1700 - 1780 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 295.14 | Molecular ion peak (ESI) |

| [M+Na]⁺ | 317.12 | Sodium adduct (ESI) |

| [M]⁺ | 294.13 | Molecular ion peak (EI) |

| C₁₁H₁₃N₂O₂⁺ | 205 | Loss of benzyl group |

| C₉H₁₀⁺ | 118 | Phenyl-ethyl fragment |

| C₇H₇⁺ | 91 | Benzyl fragment (tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of (±)-N-3-Benzyl-5-ethyl-5-phenylhydantoin

The racemic mixture of N-3-benzyl-5-ethyl-5-phenylhydantoin can be synthesized via the Bucherer-Bergs reaction, followed by N-benzylation. A typical procedure involves reacting 5-ethyl-5-phenylhydantoin with benzyl chloride in the presence of a base.

Chiral Separation

The enantiomers of (±)-N-3-benzyl-5-ethyl-5-phenylhydantoin can be resolved using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a polysaccharide-based column, is employed to separate the (S)-(+) and (R)-(-) enantiomers.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Spectroscopy

The FTIR spectrum is obtained using a Fourier-Transform Infrared spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over a wavelength range of 200-400 nm.

Visualizations

Signaling Pathway

The primary biological activity of this compound is the potent and selective inhibition of the CYP2C19 enzyme.[1][2][3] This can be depicted as a simple inhibitory pathway.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.

Conclusion

References

An In-depth Technical Guide on the Biological Activities of N3-Benzyl Substituted Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by N3-benzyl substituted compounds. The strategic incorporation of a benzyl group at the N3-position of various heterocyclic scaffolds has yielded a plethora of molecules with significant therapeutic potential. This document delves into their anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

N3-benzyl substituted compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of cell cycle progression and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant mechanism underlying the anticancer effects of certain N3-benzyl substituted pyrimidines is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5.[1][2] Inhibition of these kinases disrupts the cell cycle, leading to arrest in the S and G2/M phases and subsequent induction of apoptosis.[1][2] This apoptotic cascade is often characterized by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the activation of caspases.[1][2]

Caption: N3-benzyl substituted pyrimidines inhibit CDK2/Cyclin E, preventing Rb phosphorylation and leading to apoptosis.

Inhibition of Tubulin Polymerization

Another key anticancer mechanism of N3-benzyl substituted compounds is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Caption: N3-benzyl compounds inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl indole-derived hydrazone | MDA-MB-231 (Breast) | 17.2 ± 0.4 | [3] |

| N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 - 7.17 | |

| N-benzylbenzimidazole linked pyrimidine | MDA-MB-231 (Breast) | 39.6 | [4] |

| 5-substituted pyrazolo[4,3-d]pyrimidine | Various | Low nanomolar | [1][2] |

| Pyrazolo[3,4-d]pyrimidine | A498 (Renal) | 0.0263 | [5] |

Antiviral Activity

N3-benzyl substituted compounds have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Inhibition of SARS-CoV-2 nsp13 Helicase

N3-benzyl substituted indoles have been identified as potent inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication.[6][7][8] These compounds are believed to act as allosteric inhibitors, binding to a site distinct from the ATP and nucleic acid binding sites. This binding event interferes with both the ATPase and unwinding activities of the helicase, thereby halting viral replication.[7][9]

Caption: N3-benzyl indoles allosterically inhibit SARS-CoV-2 nsp13 helicase, blocking viral replication.

Anti-HIV Activity

Certain N-substituted benzyl/phenyl acetamides have been identified as effective agents against HIV-1, with EC50 values in the low micromolar range.[10][11] Molecular docking studies suggest that these compounds bind to the non-nucleoside reverse transcriptase binding pocket (NNRTI) of the HIV-1 reverse transcriptase, inhibiting its function and thus viral replication.[10][11]

Quantitative Data: Antiviral Activity

| Compound Class | Virus | EC50 (µM) | IC50 (µM) | Reference |

| N-substituted benzyl/phenyl acetamide | HIV-1 | <20 | - | [10] |

| N-benzyl indole | SARS-CoV-2 | 1.03 - 4.54 | 9.51 - 26.8 (nsp13) | [7][9] |

Antimicrobial Activity

N3-benzyl substituted compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Antibacterial and Antifungal Activity

Derivatives of N-benzyl substituted thiazoles, benzamides, and indoles have exhibited promising antibacterial and antifungal activities. For instance, certain N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have shown significant activity against M. chlorophenolicum and B. subtilis.[12] The mechanism of action for some of these compounds is thought to involve the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurB.[13]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(benzyl carbamothioyl) benzamide | M. chlorophenolicum | 25 - 50 | [12] |

| N-(benzyl carbamothioyl) phthalamide | B. subtilis | 12.5 - 50 | [12] |

| O-benzyl aminotriol | B. subtilis | <10 | [14] |

| Benzyl bromide derivative | C. albicans | 0.25 | [8] |

| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 | [15] |

Enzyme Inhibition

Beyond their roles in combating cancer and infectious diseases, N3-benzyl substituted compounds have been identified as potent inhibitors of various enzymes implicated in other pathological conditions.

Cholinesterase Inhibition

Cytochrome P450 Inhibition

N3-benzyl derivatives of phenobarbital and nirvanol have been identified as highly potent and selective competitive inhibitors of CYP2C19, a cytochrome P450 enzyme involved in the metabolism of a significant number of clinically used drugs. These compounds exhibit Ki values in the nanomolar range.

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme | IC50 | Ki | Reference |

| N-benzylpiperidine carboxamide | Acetylcholinesterase | 0.41 µM | - | [19] |

| N-benzylpiperidine derivative | Butyrylcholinesterase | 0.72 µM | - | [16] |

| (-)-N-3-Benzyl-phenobarbital | CYP2C19 | - | 71 - 94 nM | |

| (+)-N-3-Benzyl-nirvanol | CYP2C19 | - | 210 - 280 nM | |

| Substituted benzyl tetralone | CYP24A1 | 1.92 µM | - | |

| Substituted oxadiazole | Alkaline Phosphatase | 0.420 µM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of N3-benzyl substituted compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N3-benzyl substituted compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an N3-benzyl substituted compound that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Ellman's Method for Acetylcholinesterase Inhibition

Objective: To determine the inhibitory effect of N3-benzyl substituted compounds on acetylcholinesterase activity.

Principle: This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of N3-benzyl substituted compounds to inhibit the replication of a virus.

Experimental Workflow:

Caption: A typical workflow for a plaque reduction assay to determine antiviral efficacy.

This guide highlights the significant and diverse biological activities of N3-benzyl substituted compounds. The presented data and methodologies provide a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of this versatile chemical scaffold. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. The Coronavirus helicase in replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Dual Role of Cyclin E in Cell Proliferation and Apotosis May Provide a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical analysis of SARS-CoV-2 Nsp13 helicase implicated in COVID-19 and factors that regulate its catalytic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mcb.berkeley.edu [mcb.berkeley.edu]

- 12. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 15. bosterbio.com [bosterbio.com]

- 16. MICROTUBULE POLYMERIZATION DYNAMICS | Annual Reviews [annualreviews.org]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Microtubule polymerization dynamics. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Racemic Mixture and Enantiomers of N-3-Benzylnirvanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Benzylnirvanol, a derivative of the anticonvulsant nirvanol, is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2C19. This enzyme plays a crucial role in the metabolism of a significant number of clinically used drugs. The inhibitory activity of N-3-Benzylnirvanol resides almost exclusively in its (+)-enantiomer, making the stereochemistry of this compound a critical determinant of its pharmacological effect. This technical guide provides a comprehensive overview of the synthesis of racemic N-3-Benzylnirvanol, the chiral resolution of its enantiomers, and a detailed comparison of their inhibitory potency and selectivity against various CYP450 isoforms. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and drug-drug interaction studies.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including pharmaceuticals, and endogenous compounds. Among the various CYP isoforms, CYP2C19 is of particular interest due to its polymorphic nature and its involvement in the metabolism of numerous clinically important drugs, such as proton pump inhibitors, antidepressants, and antiplatelet agents. The development of selective inhibitors for specific CYP isoforms is a critical tool for in vitro reaction phenotyping studies, which aim to identify the enzymes responsible for the metabolism of new chemical entities.

N-3-Benzylnirvanol has emerged as a highly potent and selective inhibitor of CYP2C19.[1][2] The inhibitory effect is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[1][2] This guide details the chemical synthesis of the racemic mixture, the chromatographic method for the separation of its enantiomers, and the quantitative assessment of their inhibitory activities.

Experimental Protocols

Synthesis of Racemic N-3-Benzylnirvanol

The synthesis of racemic N-3-Benzylnirvanol is achieved through a straightforward benzylation of nirvanol.[2]

Materials:

-

Nirvanol (5-ethyl-5-phenylhydantoin)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve nirvanol (1.0 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add benzyl bromide (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture at 60°C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield racemic N-3-Benzylnirvanol.

Chiral Resolution of (±)-N-3-Benzylnirvanol

The separation of the enantiomers of racemic N-3-Benzylnirvanol is accomplished using chiral High-Performance Liquid Chromatography (HPLC).[2]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: (R,R)-Whelk-O1 column.[2]

-

Mobile Phase: A suitable mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal mobile phase composition may require some method development.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10-20 µL of a solution of racemic N-3-Benzylnirvanol in the mobile phase.

Procedure:

-

Prepare a solution of racemic N-3-Benzylnirvanol in the mobile phase.

-

Set up the HPLC system with the (R,R)-Whelk-O1 column and equilibrate with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have distinct retention times.

-

Collect the separated enantiomer fractions.

-

The absolute configuration of the enantiomers can be determined by comparison to standards or by other chiroptical methods such as circular dichroism. The more potent CYP2C19 inhibitor is the (+)-enantiomer.[1][2]

Determination of Inhibitory Potency (Kᵢ)

The inhibitory potency of each enantiomer against various CYP450 isoforms is determined using in vitro assays with human liver microsomes or recombinant CYP enzymes. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme.

General Procedure (using a fluorescent probe substrate):

-

Pre-incubate human liver microsomes or recombinant CYP enzyme with a series of concentrations of the inhibitor (e.g., (+)-N-3-Benzylnirvanol or (-)-N-3-Benzylnirvanol) in a buffer solution containing a NADPH-generating system.

-

Initiate the metabolic reaction by adding a specific fluorescent probe substrate for the CYP isoform of interest.

-

Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and Kₘ of the substrate. The inhibition by (+)-N-3-benzyl-nirvanol is competitive.[2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency of the enantiomers of N-3-Benzylnirvanol against various human CYP450 isoforms.

Table 1: Inhibitory Potency (Kᵢ) of N-3-Benzylnirvanol Enantiomers against Recombinant Human CYP2C19 [1][2]

| Enantiomer | Kᵢ (nM) |

| (+)-N-3-Benzylnirvanol | 250 |

| (-)-N-3-Benzylnirvanol | >5000 |

Table 2: Inhibitory Potency (Kᵢ) of (+)-N-3-Benzylnirvanol against Native CYP2C19 in Human Liver Microsomes [1]

| Parameter | Value (nM) |

| Kᵢ | 210 - 280 |

Table 3: Selectivity of (+)-N-3-Benzylnirvanol against Other Human CYP450 Isoforms [1][3]

| CYP Isoform | Inhibition at 1 µM (+)-N-3-Benzylnirvanol |

| CYP1A2 | <16% |

| CYP2A6 | <16% |

| CYP2C8 | <16% |

| CYP2C9 | <16% |

| CYP2D6 | <16% |

| CYP2E1 | <16% |

| CYP3A4 | <16% |

Mandatory Visualizations

Experimental Workflow

References

(S)-(+)-N-3-Benzylnirvanol: A Technical Guide for Drug Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-N-3-Benzylnirvanol is a potent and highly selective competitive inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3][4][5] Its utility as a tool compound is well-established in in vitro drug metabolism studies, where it serves as a positive control for CYP2C19 inhibition assays and aids in the determination of the metabolic pathways of new chemical entities. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in drug metabolism research.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[6][7] Among the various CYP isoforms, CYP2C19 is responsible for the metabolism of several clinically important drugs, and its activity can be influenced by genetic polymorphisms and drug-drug interactions.[1] Therefore, the early identification of compounds that inhibit CYP2C19 is a critical step in drug discovery and development to mitigate the risk of adverse drug events. This compound has emerged as a valuable tool for these investigations due to its high potency and selectivity for CYP2C19.[3][4][5]

Mechanism of Action: Competitive Inhibition of CYP2C19

This compound functions as a competitive inhibitor of CYP2C19.[3][4][5] This means that it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The inhibitor's structure allows it to fit into the same active site as the normal substrate. The binding of this compound is transient, and its inhibitory effect can be overcome by increasing the substrate concentration.

Quantitative Inhibitory Data

The potency and selectivity of this compound as a CYP2C19 inhibitor have been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Enzyme Source | Substrate | Ki (nM) | Reference |

| Recombinant CYP2C19 | (S)-Mephenytoin 4'-hydroxylase | 250 | [3][4][5] |

| Human Liver Microsomes | (S)-Mephenytoin 4'-hydroxylase | 210 - 280 | [3][4][5] |

| Recombinant CYP2C19 | - | 250 | [2] |

Table 1: Inhibition Constants (Ki) of this compound for CYP2C19.

| Enzyme Source | IC50 (µM) | Reference |

| Pooled Human Liver Microsomes | 1.2 | [8] |

| Recombinant CYP2C19 | 0.161 | [8] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound for CYP2C19.

Selectivity Profile

A key advantage of this compound is its high selectivity for CYP2C19 over other major human CYP450 isoforms. At a concentration of 1 µM, it shows minimal inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[2][3][5] Its IC50 for CYP2B6 is reported to be 58 µM, demonstrating significant selectivity.[2]

| CYP Isoform | Inhibition at 1 µM | Reference |

| CYP1A2 | < 16% | [3][5] |

| CYP2A6 | < 16% | [3][5] |

| CYP2C8 | < 16% | [3][5] |

| CYP2C9 | < 16% | [3][5] |

| CYP2D6 | < 16% | [3][5] |

| CYP2E1 | < 16% | [3][5] |

| CYP3A4 | < 16% | [3][5] |

Table 3: Selectivity of this compound against other CYP Isoforms.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

This section provides a detailed methodology for a typical in vitro CYP2C19 inhibition assay using this compound as a positive control. The protocol is based on common practices in drug metabolism studies utilizing human liver microsomes.

Materials and Reagents

-

This compound

-

Pooled human liver microsomes (HLMs)

-

CYP2C19 substrate (e.g., (S)-Mephenytoin)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

96-well microtiter plates

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

Experimental Workflow

References

- 1. (+)-N-3-Benzylnirvanol = 98 HPLC, powder 790676-40-3 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. | Semantic Scholar [semanticscholar.org]

- 5. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (S)-(+)-N-3-Benzylnirvanol in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing (S)-(+)-N-3-Benzylnirvanol as a selective inhibitor of Cytochrome P450 2C19 (CYP2C19) in human liver microsomes (HLMs). This compound is a valuable tool for in vitro drug metabolism studies, particularly in reaction phenotyping to determine the contribution of CYP2C19 to the metabolism of a test compound.

Introduction

This compound is a potent and selective competitive inhibitor of the human CYP2C19 enzyme.[1][2][3][4] Understanding the metabolic pathways of new chemical entities is a critical aspect of drug development, and identifying the specific cytochrome P450 isoforms responsible for a drug's metabolism is essential for predicting potential drug-drug interactions.[1][5] Human liver microsomes are a common in vitro tool for these studies as they are an enriched source of major drug-metabolizing enzymes, including CYPs.[6][7][8] This protocol details the use of this compound as a selective inhibitor in HLM experiments to elucidate the role of CYP2C19 in the metabolism of a substrate.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against various CYP isoforms is summarized below. This data highlights its selectivity for CYP2C19.

| CYP Isoform | Parameter | Value (µM) | Substrate Used | Reference |

| CYP2C19 | IC₅₀ | 0.25 | S-mephenytoin 4'-hydroxylation | [1] |

| CYP2C19 | Kᵢ | 0.12 | S-mephenytoin 4'-hydroxylation | [1] |

| CYP2C19 | Kᵢ | 0.210 - 0.280 | S-mephenytoin 4'-hydroxylase | [2][3][4] |

| CYP1A2 | IC₅₀ | >100 | [1] | |

| CYP2A6 | IC₅₀ | >100 | [1] | |

| CYP2B6 | IC₅₀ | 62 | [1] | |

| CYP2C8 | IC₅₀ | 34 | [1] | |

| CYP2C9 | IC₅₀ | 19 | [1] | |

| CYP2D6 | IC₅₀ | >100 | [1] | |

| CYP3A4 | IC₅₀ | 89 | [1] |

Experimental Protocols

This section provides a detailed methodology for a CYP2C19 inhibition assay using this compound in human liver microsomes.

Materials and Reagents

-

Pooled Human Liver Microsomes (stored at -80°C)[6]

-

This compound

-

Test substrate (potential CYP2C19 substrate)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[6][9]

-

Control CYP2C19 substrate (e.g., S-mephenytoin)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)[6]

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes or 96-well plates

-

Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)

Experimental Workflow Diagram

Caption: Workflow for CYP2C19 Inhibition Assay.

Detailed Incubation Protocol

-

Thaw Microsomes : Thaw the human liver microsomes on ice immediately before use.[6]

-

Prepare Working Solutions :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). Prepare serial dilutions to achieve the desired final concentrations for the IC₅₀ curve.

-

Prepare a stock solution of the test substrate and the positive control substrate (e.g., S-mephenytoin).

-

Prepare the NADPH regenerating system or NADPH solution in buffer.

-

-

Set up Incubation Mixtures : In microcentrifuge tubes or a 96-well plate, combine the following in triplicate for each condition:

-

Pre-incubation : Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.[10]

-

Reaction Initiation : Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[1]

-

Incubation : Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.[6]

-

Reaction Termination : Stop the reaction by adding a sufficient volume of ice-cold organic solvent (e.g., 2 volumes of acetonitrile). This will precipitate the microsomal proteins.[6]

-

Protein Precipitation : Vortex the samples and centrifuge at a high speed (e.g., >3000 rpm for 10 minutes) to pellet the precipitated protein.[6][7]

-

Sample Analysis : Transfer the supernatant to a new tube or plate for analysis. Quantify the formation of the metabolite from the test substrate using a validated analytical method, such as LC-MS/MS.

-

Controls : Include the following controls in the experiment:

-

No inhibitor control : To determine the baseline metabolic activity.

-

No NADPH control : To account for any non-NADPH dependent metabolism.[6]

-

Positive control inhibitor : To ensure the assay is performing as expected.

-

Data Analysis

-

Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Logic Diagram

The following diagram illustrates the principle of competitive inhibition by this compound on CYP2C19-mediated metabolism.

Caption: Competitive Inhibition of CYP2C19.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. | Semantic Scholar [semanticscholar.org]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 7. oyc.co.jp [oyc.co.jp]

- 8. dls.com [dls.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaron.com [pharmaron.com]

Application of (S)-(+)-N-3-Benzylnirvanol in CYP2C19 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2] Inhibition of CYP2C19 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic profile of co-administered drugs and potentially leading to adverse effects or therapeutic failure. Therefore, the early in vitro assessment of the inhibitory potential of new chemical entities (NCEs) against CYP2C19 is a critical step in drug discovery and development.

(S)-(+)-N-3-Benzylnirvanol has been identified as a potent and selective inhibitor of CYP2C19.[3][4][5] Its high affinity and selectivity make it an invaluable tool for in vitro CYP2C19 inhibition studies, serving as a reliable positive control and a reference compound for characterizing the inhibitory profile of NCEs. This document provides detailed application notes and protocols for the use of this compound in CYP2C19 inhibition assays.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against CYP2C19 has been determined in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values for this compound against CYP2C19

| Enzyme Source | Substrate | IC50 (µM) | Reference |

| Pooled Human Liver Microsomes | S-mephenytoin | 0.414 | [6] |

| Recombinant CYP2C19 | S-mephenytoin | 0.161 | [6] |

Table 2: Ki Values for this compound against CYP2C19

| Enzyme Source | Substrate | Ki (nM) | Inhibition Type | Reference |

| Recombinant CYP2C19 | (S)-mephenytoin | 250 | Competitive | [3][4] |

| Human Liver Preparations | (S)-mephenytoin 4'-hydroxylase | 210 - 280 | Competitive | [3][4] |

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 of a test compound against CYP2C19 using this compound as a positive control. The protocol is based on a fluorometric method using a commercially available substrate, which is a common high-throughput screening approach.

Materials and Reagents

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2C19.

-

Inhibitor: this compound.

-

Test Compound (TC).

-

CYP2C19 Substrate: A fluorogenic substrate that is selectively metabolized by CYP2C19 to a fluorescent product (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

-

NADPH Regenerating System:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Solvent for Inhibitor/TC: Acetonitrile or DMSO.

-

96-well black microplates.

-

Fluorescence microplate reader.

Stock Solution Preparation

-

This compound Stock (e.g., 6 mM): Reconstitute lyophilized this compound in anhydrous reagent-grade acetonitrile.[3][6]

-

Test Compound Stock: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

CYP2C19 Substrate Stock (e.g., 5 mM): Reconstitute the fluorogenic substrate in acetonitrile.[3][6]

-

NADP+ Stock (e.g., 10 mM): Dissolve NADP+ in assay buffer.[4]

-

NADPH Generating System (100X): Prepare a concentrated stock of the NADPH regenerating system in assay buffer.[6]

Experimental Procedure

-

Prepare Serial Dilutions of Inhibitors:

-

Prepare a series of dilutions of the test compound and this compound in the assay buffer. A typical concentration range for the final assay would span from 0.01 µM to 100 µM.

-

Include a vehicle control (solvent only).

-

-

Reaction Mixture Preparation:

-

In a 96-well plate, add the following to each well:

-

Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL) or recombinant CYP2C19.

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Serial dilutions of the test compound, this compound, or vehicle.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

To each well, add the CYP2C19 substrate and the NADPH regenerating system to initiate the metabolic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

The final concentration of the substrate should be approximately at its Km value to ensure sensitivity to inhibition.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Terminate the Reaction:

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific chemical inhibitor).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm).[3]

-

Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the background fluorescence (wells with no enzyme or no NADPH) from all readings.

-

The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] * 100

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Visualizations

Experimental Workflow for CYP2C19 Inhibition Assay

Caption: Workflow for determining CYP2C19 inhibition.

Logical Relationship in Competitive Inhibition

Caption: Mechanism of competitive inhibition of CYP2C19.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2C19 Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 4. abcam.com [abcam.com]

- 5. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

Application Notes and Protocols: High-Throughput Screening with (S)-(+)-N-3-Benzylnirvanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2C19.[1] Its high specificity makes it an invaluable tool in drug metabolism and pharmacokinetic studies, particularly in high-throughput screening (HTS) environments. These application notes provide detailed protocols for utilizing this compound as a positive control in HTS assays designed to identify novel inhibitors of CYP2C19. The methodologies described are tailored for accuracy, reproducibility, and scalability in a drug discovery setting.

Compound Information

-

Compound Name: this compound

-

Alternate Names: (+)-N-3-Benzylnirvanol, (5S)-(+)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione

-

CAS Number: 790676-40-3

-

Molecular Formula: C₁₈H₁₈N₂O₂

-

Molecular Weight: 294.35 g/mol

-

Storage: Store at -20°C for long-term stability (≥ 4 years).[2][3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month under nitrogen.[4]

Mechanism of Action and Biological Relevance

This compound acts as a competitive inhibitor of CYP2C19.[4] CYP2C19 is a key enzyme in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[5][6][7][8] Inhibition of CYP2C19 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. Therefore, screening for CYP2C19 inhibition is a critical step in the preclinical evaluation of new chemical entities.

The signaling pathway for CYP2C19 primarily involves its role in Phase I drug metabolism within the liver. This process generally converts lipophilic drugs into more hydrophilic metabolites, facilitating their excretion.

Caption: CYP2C19 drug metabolism pathway and inhibition.

Quantitative Data

The inhibitory potency and selectivity of this compound against various cytochrome P450 isoforms are summarized below.

| CYP Isoform | Inhibition Parameter | Value (nM) | Substrate Used | Reference(s) |

| CYP2C19 | Kᵢ | 250 | Recombinant enzyme | [4] |

| CYP2C19 | Kᵢ | 210 - 280 | Human liver microsomes | [4] |

| CYP1A2 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

| CYP2A6 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

| CYP2C8 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

| CYP2C9 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

| CYP2D6 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

| CYP2E1 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

| CYP3A4 | % Inhibition at 1µM | < 16% | cDNA-expressed P450 | [4] |

Experimental Protocols

Two common HTS-compatible methods for assessing CYP2C19 inhibition are presented: a luminescence-based assay and a fluorescence-based assay.

Protocol 1: Luminescence-Based CYP2C19 Inhibition Assay

This protocol is adapted from commercially available systems, such as the P450-Glo™ CYP2C19 Assay.[9]

Principle: A luminogenic substrate, a derivative of luciferin, is converted by CYP2C19 into luciferin. The produced luciferin is then detected by a luciferase enzyme, generating a light signal that is proportional to CYP2C19 activity.[9][10] Inhibitors of CYP2C19 will reduce the luminescent signal.

Materials:

-

This compound

-

Test compounds

-

Recombinant human CYP2C19 enzyme preparation (e.g., microsomes)

-

Luminogenic CYP2C19 substrate

-

NADPH regeneration system

-

Assay buffer

-

Luciferin detection reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the stock solution to generate a concentration-response curve (e.g., 10 concentrations).

-

Prepare stock solutions of test compounds in DMSO.

-

-

Assay Plate Preparation:

-

Add 1 µL of each concentration of this compound, test compound, or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix containing the recombinant CYP2C19 enzyme, the luminogenic substrate, and the NADPH regeneration system in the assay buffer.

-

Add the master mix to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[9]

-

-

Signal Detection:

-

Add the luciferin detection reagent to all wells to stop the enzymatic reaction and initiate the luminescent signal.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based CYP2C19 Inhibition Assay

This protocol is based on the use of a fluorogenic substrate that is converted into a fluorescent product by CYP2C19.

Principle: A non-fluorescent substrate is metabolized by CYP2C19 to a highly fluorescent product. The increase in fluorescence is proportional to enzyme activity.

Materials:

-

This compound

-

Test compounds

-

Recombinant human CYP2C19 enzyme preparation

-

Fluorogenic CYP2C19 substrate

-

NADPH regeneration system

-

Assay buffer

-

Black, opaque 96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Follow the same procedure as in the luminescence-based assay to prepare stock solutions and serial dilutions of this compound and test compounds.

-

-

Assay Plate Preparation:

-

Add 1 µL of each compound dilution or DMSO to the wells of the assay plate.

-

-

Reaction Initiation:

-

Prepare a master mix containing the recombinant CYP2C19 enzyme and the NADPH regeneration system in the assay buffer.

-

Add the master mix to all wells.

-

Prepare a solution of the fluorogenic substrate in the assay buffer.

-

Add the substrate solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time, protected from light.

-

-

Signal Detection:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm for some substrates).[11]

-

Data Analysis:

-

Follow the same data analysis steps as described for the luminescence-based assay to calculate percent inhibition and determine IC₅₀ values.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify CYP2C19 inhibitors, using this compound as a positive control.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]

- 6. clarityxdna.com [clarityxdna.com]

- 7. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 9. P450-Glo™ CYP2C19 Assay and Screening Systems [promega.com]

- 10. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of (S)-(+)-N-3-Benzylnirvanol in Human Plasma

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (S)-(+)-N-3-Benzylnirvanol in human plasma. This compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19, a key enzyme in drug metabolism.[1][2][3][4] This method is crucial for pharmacokinetic studies, drug-drug interaction studies, and toxicological screenings. The protocol employs a simple protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high sensitivity and specificity. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability.[5][6][7][8][9]

Introduction

This compound is a valuable research tool for investigating the role of CYP2C19 in drug metabolism and for screening new chemical entities for their potential to cause drug-drug interactions.[1][2][10] CYP2C19 is a highly polymorphic enzyme responsible for the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and anticonvulsants. Inhibition of CYP2C19 can lead to altered drug efficacy and an increased risk of adverse drug reactions. Therefore, a reliable method to quantify this compound in biological matrices is essential for its preclinical and clinical development. This LC-MS/MS method provides the necessary sensitivity and selectivity for such applications.

Experimental

Materials and Reagents

-

This compound (≥98% purity, Sigma-Aldrich)

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., D5- this compound) or another suitable compound not expected to be present in the samples.

-

Human plasma (sourced from a certified vendor)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

This protein precipitation method is a rapid and effective technique for sample clean-up in bioanalysis.[11][12][13][14]

LC-MS/MS Conditions

| Parameter | Condition |

| LC Conditions | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS/MS Conditions | |